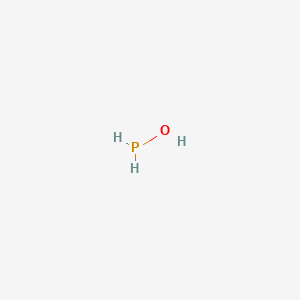
Phosphinous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous acid is a phosphorus oxoacid.
Applications De Recherche Scientifique
Biological Applications
1.1 Medicinal Chemistry
Phosphinic acids are recognized for their diverse biological activities and structural versatility. They have been investigated as potential therapeutic agents against a variety of diseases:
- Anti-inflammatory and Antimicrobial Activities : Phosphinic acid derivatives have shown promise in treating inflammatory conditions and infections. For instance, certain compounds exhibit activity against pathogens such as HIV and influenza .
- Cancer Therapy : Recent studies have focused on the anti-neoplastic potential of phosphinic acid derivatives. A notable example is 2-carboxyethylphenylphosphinic acid, which demonstrated significant anti-osteosarcoma activity in vitro, indicating its potential as a therapeutic candidate for cancer treatment .
- Drug Delivery Systems : The ability of phosphinic acids to form prodrugs enhances their utility in drug delivery systems. These compounds can improve the bioavailability and efficacy of therapeutic agents by facilitating targeted delivery .
Table 1: Pharmacological Activities of Phosphinic Acid Derivatives
| Activity Type | Examples of Compounds | Target Diseases |
|---|---|---|
| Anti-inflammatory | Various phosphinic acid derivatives | Inflammatory diseases |
| Antimicrobial | Phosphinic acids used in drug formulations | HIV, influenza |
| Anticancer | 2-carboxyethylphenylphosphinic acid | Osteosarcoma |
| Antiparasitic | Selected phosphinic acid derivatives | Parasitic infections |
Chemical Applications
2.1 Catalysis
Phosphinous acids play a crucial role as ligands in catalytic processes. They can stabilize metal centers and facilitate various chemical transformations:
- Catalytic Reactions : Phosphinous acids are utilized in palladium-catalyzed reactions, enhancing reaction efficiency and selectivity. Their ability to coordinate with metal centers allows for the development of robust catalytic systems .
- Synthesis of Organic Compounds : The unique properties of phosphinous acids enable their use in synthesizing complex organic molecules through various reaction mechanisms, including nucleophilic substitutions and coupling reactions .
Table 2: Catalytic Applications of Phosphinous Acids
| Reaction Type | Role of this compound | Example Applications |
|---|---|---|
| Palladium-catalyzed coupling | Ligand stabilizing metal centers | Organic synthesis |
| Nucleophilic substitutions | Reactant in organic transformations | Synthesis of pharmaceuticals |
Materials Science
3.1 Supramolecular Chemistry
Phosphinous acids contribute to the development of supramolecular materials due to their ability to form hydrogen bonds and coordinate with various substrates:
- Hybrid Materials : These compounds are employed in the design of hybrid materials that exhibit unique properties, such as proton conduction and gel formation. Their structural characteristics allow them to interact with other organic or inorganic components effectively .
- Surface Functionalization : Phosphinous acids can modify surfaces for enhanced adhesion or specific interactions in applications such as coatings or sensors .
Propriétés
Numéro CAS |
25756-87-0 |
|---|---|
Formule moléculaire |
H3OP |
Poids moléculaire |
49.997 g/mol |
Nom IUPAC |
phosphinous acid |
InChI |
InChI=1S/H3OP/c1-2/h1H,2H2 |
Clé InChI |
RYIOLWQRQXDECZ-UHFFFAOYSA-N |
SMILES |
OP |
SMILES canonique |
OP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















